

Proper Disposal Procedures for YC137 (Bcl-2 Inhibitor II)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

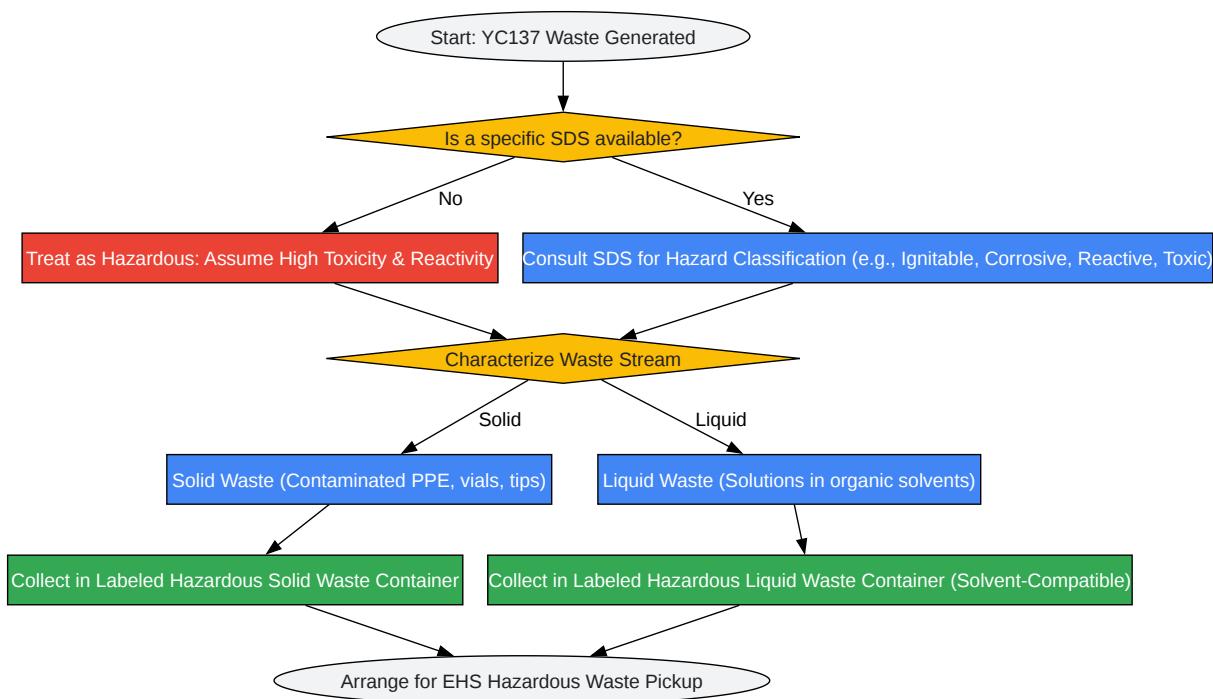
Compound Name: YC137

Cat. No.: B1683862

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information for **YC137**

YC137, also known as Bcl-2 Inhibitor II, is a small molecule inhibitor used in research applications to control the biological activity of Bcl-2.^[1] As with any novel or potent research compound, it is critical to handle and dispose of **YC137** with strict adherence to safety protocols to protect laboratory personnel and the environment. In the absence of a specific Safety Data Sheet (SDS), any new or uncharacterized compound should be treated as hazardous.^{[2][3]} This guide provides a framework for the proper disposal of **YC137**, based on general principles of laboratory chemical waste management.


I. Compound Profile and Hazard Identification

Before disposal, it is essential to understand the known properties of **YC137** and make conservative assumptions about any unknown hazards.^[4] Always consult your institution's Environmental Health and Safety (EHS) department for a formal risk assessment.^[2]

Property	Value / Information	Safety Implication for Disposal
Synonym(s)	Bcl-2 Inhibitor II	Indicates use as a biologically active agent. Waste should be considered cytotoxic and handled with appropriate PPE.
CAS Number	810659-53-1	Use this identifier for cross-referencing in chemical databases and for labeling waste containers.
Empirical Formula	<chem>C24H21N3O6S2</chem>	The presence of sulfur and nitrogen suggests that specific disposal routes (e.g., incineration) may be required.
Physical Appearance	Assume solid powder form.	Avoid generating dust during handling and disposal. All manipulations should occur within a chemical fume hood.
Solubility	Assume soluble in organic solvents like DMSO.	Liquid waste will likely be a flammable and toxic organic solution. Do not dispose of it down the drain.
Toxicity Data	Assume high toxicity due to biological activity.	Treat as a potent compound. All waste, including contaminated PPE, is considered hazardous.
Reactivity	Unknown.	Assume incompatibility with strong acids, bases, and oxidizing agents. Segregate from other chemical waste streams.

II. Hazard Classification and Waste Stream Determination Workflow

The following workflow outlines the decision-making process for classifying YC137 waste. The primary goal is to determine the correct hazardous waste category to ensure safe segregation and disposal.

[Click to download full resolution via product page](#)

Caption: Workflow for classifying **YC137** waste for proper disposal.

III. Experimental Protocol: Waste Compatibility Test

To prevent dangerous reactions in the waste container, a compatibility test should be performed if mixing **YC137** waste with other waste streams is considered. Note: This should only be performed by trained personnel after consulting with EHS.

Objective: To determine the compatibility of **YC137** waste solution with a composite sample of the intended laboratory waste stream.

Methodology:

- Preparation: In a certified chemical fume hood, don appropriate PPE, including double nitrile gloves, a lab coat, and chemical safety goggles.
- Sample Collection: Obtain a small, representative sample (e.g., 1 mL) of the existing liquid hazardous waste stream. Obtain a small sample (e.g., 1 mL) of the **YC137** waste solution.
- Test Execution: In a clean, borosilicate glass vial, add the 1 mL sample of the existing waste stream.
- Slowly add the 1 mL sample of the **YC137** waste solution dropwise to the vial.
- Observation: After mixing, observe the solution for any signs of reaction, including:
 - Gas evolution (bubbling)
 - Temperature change (use a non-contact thermometer)
 - Color change
 - Precipitate formation
- Conclusion: If any reaction is observed, the waste streams are incompatible and must be collected in separate containers. If no reaction is observed, they may be compatible, but

segregation is still the safest practice. Document all results.

IV. Step-by-Step Disposal Procedures

All waste containing **YC137** must be treated as hazardous chemical waste. Laboratory personnel should treat all waste chemicals as hazardous unless confirmed otherwise by EHS.

1. Segregation of Waste

- Solid Waste: All disposable items contaminated with **YC137**, such as gloves, pipette tips, weighing papers, and empty vials, must be collected separately. Do not mix with regular trash or other non-hazardous waste.
- Liquid Waste: Solutions containing **YC137** must be collected in a dedicated, sealed, and compatible hazardous waste container. Do not pour any amount down the drain.
- Sharps: Needles or other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and appropriately labeled.

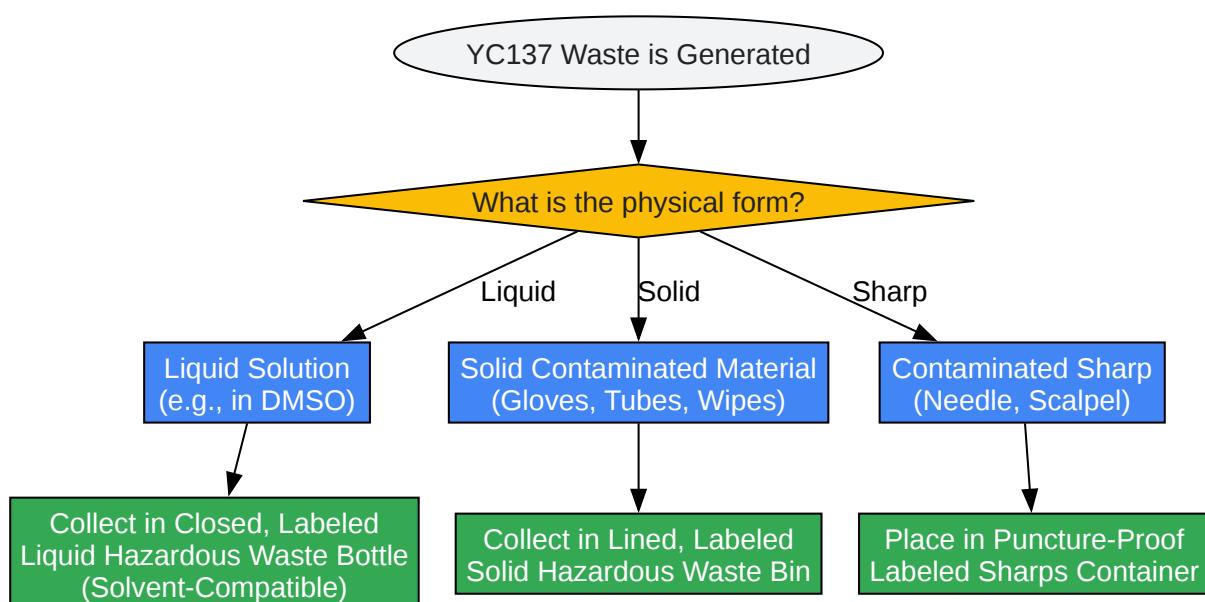
2. Labeling of Waste Containers

Properly label all waste containers as soon as waste is first added. The label must be clearly legible and include:

- The words "Hazardous Waste".
- The full chemical name: "**YC137** (Bcl-2 Inhibitor II)". Avoid using abbreviations.
- List all constituents, including solvents (e.g., "**YC137** in DMSO").
- The approximate concentration or percentage of each component.
- The date when waste was first added to the container (accumulation start date).
- The Principal Investigator's name and laboratory location.

3. Storage of Waste in the Laboratory

- Store waste containers in a designated Satellite Accumulation Area that is at or near the point of generation.


- Ensure all waste containers are kept tightly closed except when adding waste.
- Use secondary containment, such as a plastic tub, to hold the waste container and prevent spills.
- Segregate the **YC137** waste container from incompatible materials, particularly strong acids and bases.

4. Requesting Disposal

- Once the waste container is full or has reached the institutional time limit for accumulation (e.g., 9-12 months), arrange for pickup through your institution's EHS department.
- Do not overfill containers; leave at least 5% of headspace to allow for thermal expansion.

V. Logical Flow for Waste Segregation

The following diagram illustrates the logic for segregating different types of **YC137** waste at the point of generation.

[Click to download full resolution via product page](#)

Caption: Decision tree for segregating **YC137** laboratory waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Yc137 inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. twu.edu [twu.edu]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Proper Disposal Procedures for YC137 (Bcl-2 Inhibitor II)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683862#yc137-proper-disposal-procedures\]](https://www.benchchem.com/product/b1683862#yc137-proper-disposal-procedures)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com